5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one
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Overview
Description
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one is a heterocyclic compound that features a triazolo-triazine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. These intermediates are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to afford the desired triazolo-triazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazolo-triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of energetic materials, given its high nitrogen content and stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
- 4-(Methylthio)-1,3,5-triazin-2-amine
- 2-(3,5-Difluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Uniqueness
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one is unique due to its specific substitution pattern and the presence of a methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
40597-87-3 |
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Molecular Formula |
C5H5N5OS |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
5-methylsulfanyl-6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one |
InChI |
InChI=1S/C5H5N5OS/c1-12-4-8-3-6-2-7-10(3)5(11)9-4/h2H,1H3,(H,6,7,8,9,11) |
InChI Key |
RKIGRWWYRLHYBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=NN2C(=O)N1 |
Origin of Product |
United States |
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